molecular formula C6H11BrClN3 B2684491 [2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)amine hydrochloride CAS No. 1909337-61-6

[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)amine hydrochloride

Cat. No.: B2684491
CAS No.: 1909337-61-6
M. Wt: 240.53
InChI Key: ANUMFKWPUBZOBJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a bromo group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyrazoles .

Biology and Medicine

Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents .

Industry

In industry, 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is unique due to the presence of both a bromo-substituted pyrazole ring and an ethylamine side chain. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its pharmacological potential.

  • Chemical Formula : C₆H₁₁BrClN₃
  • Molecular Weight : 240.53 g/mol
  • IUPAC Name : 2-(4-bromopyrazol-1-yl)-N-methylethanamine; hydrochloride
  • PubChem CID : 121553051

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds, including derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride, for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
40Bacillus subtilis1832
42Staphylococcus aureus1632
44Enterococcus faecalis1464

These results suggest that certain structural modifications in pyrazole compounds enhance their antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
38593
117686

These findings indicate that the presence of specific functional groups in pyrazole derivatives can lead to enhanced anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride have shown promising results against several cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
XMCF73.79
YNCI-H46012.50

These results indicate that certain modifications in the pyrazole structure can enhance cytotoxicity against cancer cells, suggesting a pathway for further drug development .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives. For example, a recent study synthesized a series of pyrazole carboxamide derivatives and assessed their biological activities. The study reported that specific modifications led to increased antibacterial and anticancer activities, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-8-2-3-10-5-6(7)4-9-10;/h4-5,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUMFKWPUBZOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=C(C=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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